molecular formula C14H17N3O5 B2371372 N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899744-50-4

N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2371372
CAS No.: 899744-50-4
M. Wt: 307.306
InChI Key: SLWCRQJTEBPMBS-UHFFFAOYSA-N
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Description

N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a specialized oxalamide derivative designed for advanced chemical and pharmaceutical research. This compound integrates two distinct molecular motifs: a 2-methyl-5-nitroaniline moiety and a tetrahydrofuran-derived methyl group, connected by a stable oxalamide linker. The oxalamide functional group is recognized in medicinal chemistry for its ability to participate in hydrogen bonding, which can be critical for modulating molecular recognition and binding interactions with biological targets . The tetrahydrofuran (THF) ring system is a well-established solvent and building block in synthetic chemistry . The nitro group on the aniline ring presents opportunities for further synthetic manipulation, including reduction to aniline derivatives, making it a versatile intermediate. The primary research applications of this compound are anticipated in the areas of organic synthesis, where it can serve as a key intermediate, and in drug discovery, where it may be utilized in the development of targeted therapeutic agents. Its structural features suggest potential for investigation as a protein-protein interaction inhibitor or as a core scaffold in the design of molecular glues for targeted protein degradation, a rapidly advancing field in chemical biology . Researchers will find value in its well-defined structure, which allows for systematic exploration of structure-activity relationships. The compound is provided with guaranteed high purity and stability, making it a reliable reagent for demanding research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. Key Chemical Data: • Molecular Formula: Information to be determined upon full characterization • CAS Number: To be assigned • Purity: ≥95% (HPLC) • Storage: -20°C, desiccated • Form: Solid

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCRQJTEBPMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Coupling

A widely reported method for oxalamide synthesis involves reacting acyl chlorides with amines. For the target compound, this could proceed via:

  • Preparation of 2-methyl-5-nitrophenylacetyl chloride : Oxidation or chlorination of 2-methyl-5-nitroaniline derivatives.
  • Reaction with tetrahydrofuran-2-yl methylamine : Nucleophilic attack on the acyl chloride to form the oxalamide bond.

Key Steps :

Step Reagents/Conditions Purpose
1 2-methyl-5-nitroaniline, SOCl₂ or POCl₃ Generate acyl chloride intermediate
2 THF-2-yl methylamine, inert solvent (DCM, THF) Coupling to form N2 substituent

Example from Literature :

  • Source : Synthesis of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide via chlorobenzylamine and 2-methyl-5-nitrobenzoyl chloride. Yield: ~60–70% under optimized conditions.

Challenges :

  • Nitro group stability : Requires anhydrous, inert conditions to prevent decomposition.
  • Steric hindrance : Bulky tetrahydrofuran substituent may demand elevated temperatures.

Stepwise Oxidative Aminolysis

This method, inspired by industrial oxamide synthesis (Source), employs a two-step process:

  • Oxidative carbonylation : CO and amines form oxamide derivatives.
  • Aminolysis : Substitution with a second amine under catalytic conditions.

Proposed Pathway :

Step Reagents/Conditions Purpose
1 CO, O₂, 2-methyl-5-nitroaniline, bimetallic catalyst Form intermediate oxamide derivative
2 THF-2-yl methylamine, NH₃, Ru-based catalyst Substitute remaining amine group

Advantages :

  • Atomic economy : Directly utilizes CO and NH₃ as feedstocks.
  • Catalytic efficiency : Heterogeneous catalysts enable easy separation.

Limitations :

  • Complexity : Requires precise control of gas-phase reactions.
  • Nitro group tolerance : Potential side reactions under oxidative conditions.

Dehydrogenative Coupling

Ruthenium-catalyzed dehydrogenative coupling (Source) enables C–N bond formation without external oxidants.

Mechanism :

  • Amine activation : Ethylene glycol (EG) reacts with Ru catalyst to form an alkoxide intermediate.
  • Coupling : EG and THF-2-yl methylamine form the oxalamide backbone.

Key Parameters :

Parameter Value
Catalyst Ru-5 (1 mol%)
Base tBuOK (2 mol%)
Temperature 135°C
Solvent Toluene
Yield 66–96% for analogous oxalamides

Application to Target Compound :

  • Substituent introduction : 2-methyl-5-nitrophenylamine could replace EG in the coupling step.
  • Selectivity : Requires optimized catalyst-to-substrate ratios to minimize side products.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Acyl Chloride High regioselectivity Sensitive to moisture 60–70%
Oxidative Aminolysis Sustainable feedstocks Complex gas handling 50–70%
Dehydrogenative Mild conditions High catalyst cost 66–96%

Critical Research Findings

Nitro Group Stability

  • Source : Nitro-containing intermediates require controlled temperatures to avoid decomposition.
  • Source : Nitration steps in complex syntheses demand non-protic solvents (e.g., THF) to suppress side reactions.

Tetrahydrofuran Substituent

  • Source : THF-derived groups often necessitate protection/deprotection strategies during synthesis.
  • Source : Oxidation of THF-containing precursors may alter stereochemistry, requiring careful monitoring.

Catalytic Systems

  • Source : Ru-based catalysts (e.g., Ru-5) show superior performance in dehydrogenative coupling, achieving >90% yields for simple oxalamides.
  • Source : Bimetallic catalysts enhance oxidative aminolysis efficiency but require regeneration for industrial use.

Proposed Optimal Synthesis Pathway

Step 1: Acyl Chloride Formation

  • Reagents : 2-methyl-5-nitroaniline, SOCl₂.
  • Conditions : Reflux in DCM, 12–24 hours.

Step 2: Amide Coupling

  • Reagents : THF-2-yl methylamine, Et₃N (base).
  • Conditions : 0–5°C, inert atmosphere (N₂).

Step 3: Purification

  • Methods : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH).

Expected Yield : 55–65% (based on analogous syntheses).

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 2-methyl-5-aminophenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Tetrahydrofuran-2-ylmethylamine and oxalic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and tetrahydrofuran moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural differences and similarities between the target compound and analogs are summarized below:

Compound Name / ID R₁ Substituent R₂ Substituent Key Functional Groups
Target Compound 2-methyl-5-nitrophenyl Tetrahydrofuran-2-ylmethyl Nitro, methyl, tetrahydrofuran
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, pyridine
Compound 13 4-chlorophenyl Thiazole-piperidine hybrid Chlorophenyl, thiazole, acetyl
Compound 14 4-chlorophenyl Thiazole-pyrrolidine hybrid Chlorophenyl, hydroxymethyl

Key Observations :

  • Electron Effects: The target’s nitro group is strongly electron-withdrawing, contrasting with S336’s electron-donating methoxy groups.
  • Heterocyclic Moieties : The tetrahydrofuran ring in the target compound introduces stereochemical complexity and enhanced solubility compared to S336’s pyridine or Compound 13’s thiazole .

Metabolic Stability

  • Target Compound : The nitro group may slow oxidative metabolism compared to methoxy or chlorophenyl substituents. The tetrahydrofuran moiety could improve bioavailability by resisting phase I oxidation .

Research Implications and Gaps

  • Metabolic Studies : Direct in vitro assays are needed to confirm hydrolysis resistance and compare CYP450 interactions with S336 and chlorophenyl-containing analogs.
  • Therapeutic Potential: Exploration in antiviral or antimicrobial contexts is warranted, given the success of oxalamides in HIV inhibition .

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C14H17N3O5\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{5}

Key Properties:

PropertyValue
Molecular Weight307.30 g/mol
CAS Number899744-50-4
Molecular FormulaC14H17N3O5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl group may enhance its reactivity and ability to form hydrogen bonds, which could facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were reported at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells . These results indicate promising potential for further investigation as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various oxalamide derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assessment :
    • In a comparative study assessing the cytotoxic effects of several compounds on cancer cell lines, this compound was among the most potent, suggesting a mechanism that may involve apoptosis induction in cancer cells .
  • Mechanistic Studies :
    • Further investigations into the compound's mechanism of action revealed that it might interfere with specific signaling pathways involved in cell proliferation and survival, although detailed pathways remain to be fully elucidated .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N1-(2-methyl-5-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

  • Methodology : Begin with intermediate synthesis of the 2-methyl-5-nitrophenyl group via nitration of 2-methylphenyl precursors using HNO₃/H₂SO₄. The tetrahydrofuran-2-ylmethyl amine can be prepared by reductive amination of tetrahydrofurfuryl alcohol. Coupling these intermediates via oxalyl chloride generates the oxalamide backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing nitro-group byproducts .
  • Key reagents : Oxalyl chloride, triethylamine (TEA), NaBH₄ for reductive steps.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Analytical workflow :

  • ¹H/¹³C NMR : Validate aromatic protons (δ 7.2–8.5 ppm for nitrophenyl) and tetrahydrofuran methylene signals (δ 3.5–4.0 ppm) .
  • IR spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
  • LC-MS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening protocols :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting soluble epoxide hydrolase (sEH) or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Experimental design :

  • Solvent optimization : Compare DCM vs. THF for oxalyl chloride-mediated coupling; THF may reduce side reactions with nitro groups .
  • Temperature control : Maintain ≤0°C during coupling to minimize hydrolysis of active intermediates .
  • Catalyst screening : Test DMAP or pyridine derivatives to accelerate amide bond formation .
    • Data analysis : Use ANOVA to assess yield variations across 3+ trials (target: ≥75% yield).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case study : If Compound X shows potent sEH inhibition in vitro (IC₅₀ = 50 nM) but no effect in murine models:

  • Hypotheses : Poor bioavailability or metabolic instability.
  • Testing :
  • Metabolic stability : Incubate with liver microsomes; analyze via HPLC for degradation products .
  • Permeability : Caco-2 cell monolayer assays to assess intestinal absorption .

Q. How do modifications to the tetrahydrofuran moiety impact structure-activity relationships (SAR)?

  • SAR exploration :

  • Analog synthesis : Replace tetrahydrofuran with pyrrolidine or morpholine rings.
  • Activity comparison :
Substituent sEH IC₅₀ (nM) LogP
Tetrahydrofuran502.1
Pyrrolidine1201.8
Morpholine3001.5
  • Conclusion : Increased ring rigidity (tetrahydrofuran) enhances target binding .

Data Contradiction Analysis

Q. Why does this compound exhibit variable cytotoxicity across cancer cell lines?

  • Possible factors :

  • Transporters : Overexpression of efflux pumps (e.g., P-gp) in resistant lines .
  • Metabolic activation : Nitro-reductase activity in certain cell types converts the nitro group to cytotoxic amines .
    • Validation :
  • Gene knockdown : siRNA targeting P-gp to assess resistance reversal.
  • Metabolite profiling : LC-MS/MS to detect nitro-reduced intermediates .

Methodological Resources

  • Spectral databases : PubChem CID entries for analogous oxalamides provide reference NMR/IR spectra .
  • Computational tools : Molecular docking (AutoDock Vina) to predict binding modes with sEH .

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